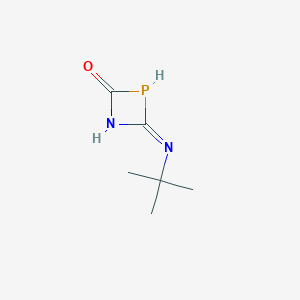
4-(tert-Butylamino)-1,3-azaphosphet-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butylamino)-1,3-azaphosphet-2(3H)-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butylamino)-1,3-azaphosphet-2(3H)-one typically involves the reaction of tert-butylamine with a suitable azaphosphetone precursor. One common method includes the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butylamino)-1,3-azaphosphet-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(tert-Butylamino)-1,3-azaphosphet-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of 4-(tert-Butylamino)-1,3-azaphosphet-2(3H)-one involves its interaction with specific molecular targets and pathways. The tert-butylamino group can engage in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The azaphosphetone ring structure also contributes to its reactivity and ability to modulate different pathways .
Comparison with Similar Compounds
Similar Compounds
Salbutamol: ®-4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol.
Terbutaline: (RS)-5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol.
Adrenaline: ®-4-(1-Hydroxy-2-(methylamino)ethyl)benzene-1,2-diol.
Uniqueness
4-(tert-Butylamino)-1,3-azaphosphet-2(3H)-one is unique due to its azaphosphetone ring structure, which is not commonly found in other similar compounds. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications. Additionally, the presence of the tert-butylamino group enhances its stability and reactivity compared to other compounds with similar functional groups .
Properties
CAS No. |
89996-90-7 |
|---|---|
Molecular Formula |
C6H11N2OP |
Molecular Weight |
158.14 g/mol |
IUPAC Name |
4-tert-butylimino-1,3-azaphosphetidin-2-one |
InChI |
InChI=1S/C6H11N2OP/c1-6(2,3)8-4-7-5(9)10-4/h10H,1-3H3,(H,7,8,9) |
InChI Key |
RKVLWZDXGWMTEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C1NC(=O)P1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


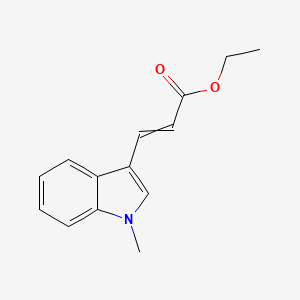
![[3-Acetyloxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]propyl] acetate](/img/structure/B14399774.png)
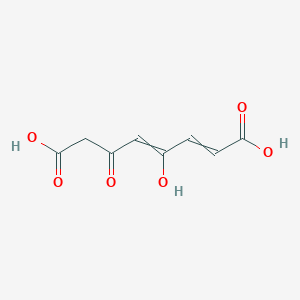

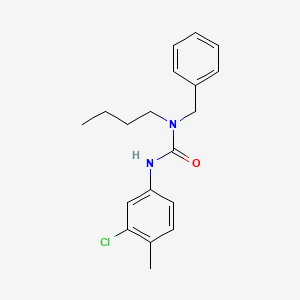
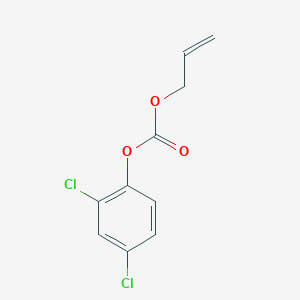



![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one](/img/structure/B14399831.png)

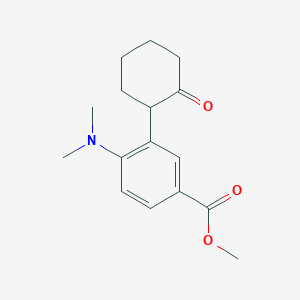
![2-[2-(Naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14399837.png)
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14399838.png)
